

Proper handling and storage of 5-Bromopyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromopyrimidine-2-carbaldehyde

Cat. No.: B1441905

[Get Quote](#)

Technical Support Center: 5-Bromopyrimidine-2-carbaldehyde

Welcome to the technical support guide for **5-Bromopyrimidine-2-carbaldehyde** (CAS: 944902-05-0). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the safe and effective handling, storage, and use of this versatile heterocyclic building block. Our guidance is grounded in established safety protocols and synthetic chemistry principles to ensure experimental success and reproducibility.

Section 1: Compound Profile & Characteristics (FAQ)

This section addresses the fundamental properties and specifications of **5-Bromopyrimidine-2-carbaldehyde**.

Q: What are the core physical and chemical properties of **5-Bromopyrimidine-2-carbaldehyde**?

A: **5-Bromopyrimidine-2-carbaldehyde** is a solid organic compound valued in medicinal chemistry and organic synthesis as a precursor for more complex molecules. Its key properties are summarized below. Note that while data for the pyrimidine target is provided, some physical

properties are referenced from its close structural analogue, 5-Bromopyridine-2-carbaldehyde, due to more extensive characterization in the literature.

Property	Value	Source(s)
CAS Number	944902-05-0	[1]
Molecular Formula	C ₅ H ₃ BrN ₂ O	[1]
Molecular Weight	186.99 g/mol	[1]
Appearance	White to light yellow or orange powder/crystal	[2] [3]
Melting Point	94.0 to 98.0 °C	[3]
Boiling Point	70 °C at 26 mmHg	[2] [4] [5]
Solubility	Insoluble in water. [4] [5] Soluble in methanol, dichloromethane, ether, and ethyl acetate. [3] [6] [7]	

Section 2: Safety, Hazards, and First Aid (FAQ)

Proper safety measures are critical when working with any chemical reagent. This section outlines the known hazards and emergency procedures.

Q: What are the primary GHS hazards associated with **5-Bromopyrimidine-2-carbaldehyde**?

A: This compound is classified as a hazardous substance. All handling should occur with appropriate engineering controls (i.e., a certified chemical fume hood) and personal protective equipment. The primary hazards include:

- Skin Irritation (H315): Causes skin irritation upon contact.[\[8\]](#)[\[9\]](#)
- Serious Eye Irritation (H319): Causes serious eye irritation.[\[8\]](#)[\[9\]](#)
- Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled as a dust.[\[8\]](#)[\[9\]](#)

- Harmful (H302/H312/H332): The closely related pyridine analogue is classified as harmful if swallowed, in contact with skin, or if inhaled, a warning that should be heeded for this compound as well.[8]

Q: What is the mandatory personal protective equipment (PPE) for handling this compound?

A: To mitigate risks of exposure, the following PPE must be worn at all times:

- Eye Protection: Chemical safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.[8]
- Hand Protection: Nitrile or other chemically resistant gloves.[8]
- Body Protection: A lab coat must be worn and kept buttoned.
- Respiratory Protection: For weighing or procedures that may generate dust, use an N95-rated dust mask or a respirator if ventilation is inadequate. All work should be performed within a chemical fume hood.[8]

Q: What are the immediate first-aid measures in case of accidental exposure?

A: In any case of exposure, seek medical attention and show the attending physician the Safety Data Sheet (SDS).

- If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration. [10][11]
- In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][10][11]
- In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[8][10][11]
- If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[8][10]

Section 3: Storage and Stability Guide (Troubleshooting)

The stability and shelf-life of **5-Bromopyrimidine-2-carbaldehyde** are directly dependent on proper storage.

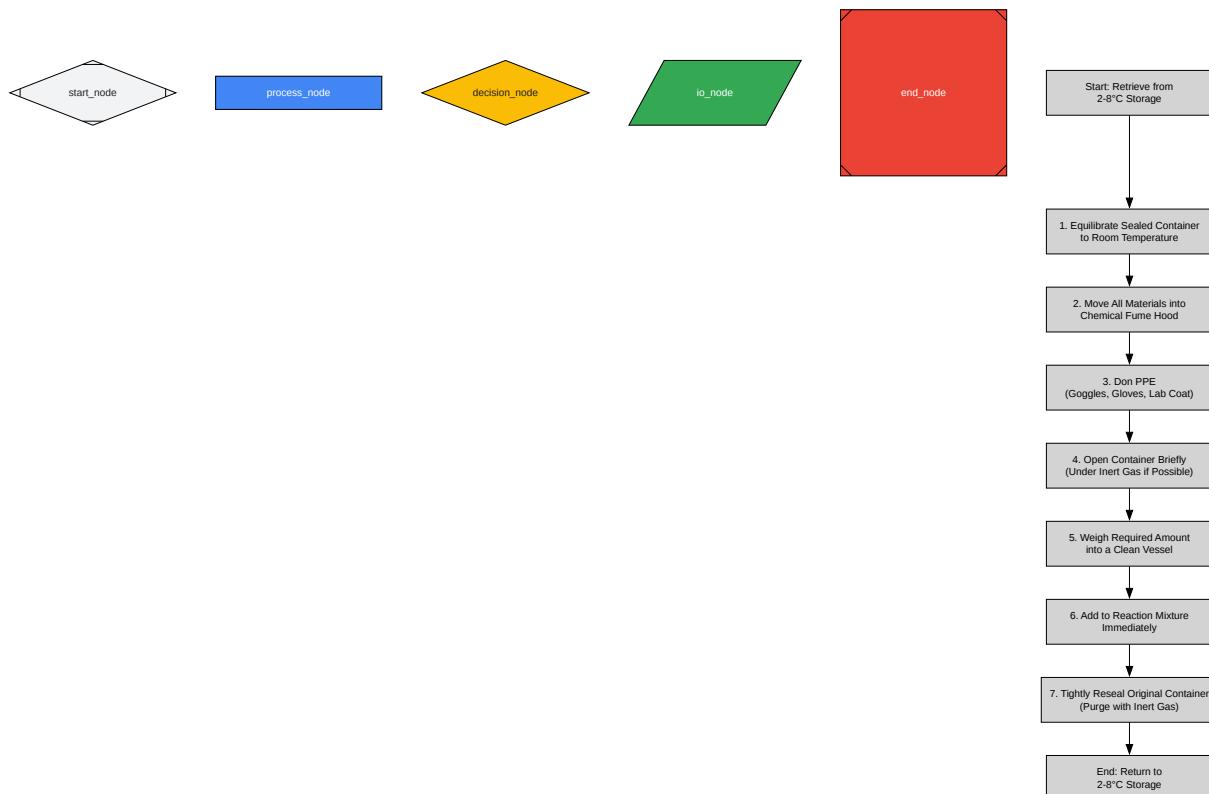
Q: What are the manufacturer-recommended storage conditions?

A: To ensure the integrity and reactivity of the compound, adhere to the following storage protocols.

Parameter	Recommendation	Rationale & Details
Temperature	2–8 °C (Refrigerated)	Low temperatures slow the rate of potential decomposition reactions.[3][10][12]
Atmosphere	Store under an inert gas (e.g., Argon, Nitrogen).	The compound can be sensitive to air and moisture. [3][6][13] An inert atmosphere prevents slow oxidation of the aldehyde or hydrolysis.
Container	Keep in the original, tightly sealed container.	Prevents contamination and exposure to air/moisture. Ensure the container is clearly labeled.[10][14]
Location	A dry, well-ventilated, and designated chemical storage area.	Avoids temperature fluctuations and accidental contact with incompatible materials.[8][10]
Incompatibilities	Store away from strong oxidizing agents, strong bases, and strong reducing agents.	These substances can react exothermically or degrade the compound.[8]

Q: My bottle of **5-Bromopyrimidine-2-carbaldehyde** has turned from white to a yellow/brown color. Is it still usable?

A: Discoloration is a common indicator of degradation, likely due to slow oxidation from improper storage (exposure to air) or reaction with trace moisture.[\[15\]](#)


- Is it usable? Possibly, but with caution. The purity is now questionable, which can lead to lower yields, unexpected side products, and poor reproducibility in your experiments.
- Recommended Action: Before use, verify the compound's integrity. A simple Thin-Layer Chromatography (TLC) analysis against a known pure standard can be indicative. For more rigorous validation, obtain a ^1H NMR or LC-MS spectrum to identify impurities and confirm the structure.[\[15\]](#) For critical applications, it is always best practice to use a fresh, pure sample.

Section 4: Standard Handling & Dispensing Protocol

Following a standardized workflow for handling powdered reagents minimizes contamination, exposure, and degradation.

Q: What is the correct, step-by-step procedure for weighing and dispensing this solid?

A: This protocol ensures that the compound is handled safely and its integrity is maintained.

[Click to download full resolution via product page](#)


Caption: Standard workflow for handling solid **5-Bromopyrimidine-2-carbaldehyde**.

Section 5: Experimental & Troubleshooting Guide

The reactivity of the aldehyde and C-Br bond makes this compound highly useful, but also susceptible to specific side reactions if conditions are not optimized.

Q: I am attempting a Suzuki-Miyaura cross-coupling at the 5-position (C-Br bond) and observing low yield and/or multiple side products. What are the likely causes?

A: Low yields in palladium-catalyzed cross-coupling reactions are a frequent issue. The following decision tree can help diagnose the problem. The principles are derived from common issues with similar bromo-heterocyclic compounds.[15][16]

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

Q: My reaction mixture shows several new spots on TLC besides my product. What are common side reactions?

A: The appearance of multiple, unidentified spots often points to competing reaction pathways or degradation.

- **Protodebromination:** This is the replacement of the bromine atom with a hydrogen. It is a common side reaction in cross-coupling chemistry, often caused by trace amounts of water or protic impurities in the reaction mixture.[15]
- **Homo-coupling:** Your boronic acid reagent can couple with itself, especially if the reaction initiation is slow or if oxygen is present.[15]
- **Hydrolysis:** If significant water is present, the C-Br bond can undergo hydrolysis, especially under basic conditions, to form the corresponding hydroxypyrimidine.
- **Aldehyde Reactions:** The aldehyde group is reactive. If your nucleophile or base can also react with aldehydes (e.g., primary/secondary amines in the absence of a reducing agent), you may form imine adducts or other condensation products.

To mitigate these, ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.[15] Monitoring the reaction by TLC or LC-MS can help you adjust conditions before the starting material is fully consumed.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-bromopyrimidine-2-carbaldehyde – Ascendex Scientific, LLC [ascendexllc.com]
- 2. 5-Bromopyridine-2-carbaldehyde CAS#: 31181-90-5 [m.chemicalbook.com]

- 3. 5-Bromo-2-pyridinecarboxaldehyde | 31181-90-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 2-Bromopyridine-5-carbaldehyde - Safety Data Sheet [chemicalbook.com]
- 7. 2-Bromopyridine-5-carbaldehyde CAS#: 149806-06-4 [m.chemicalbook.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. geneseo.edu [geneseo.edu]
- 12. 5-ブロモ-2-ピリジンカルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Page loading... [guidechem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Proper handling and storage of 5-Bromopyrimidine-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1441905#proper-handling-and-storage-of-5-bromopyrimidine-2-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com